molecular formula C11H13Cl2N3O3S B2449359 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide CAS No. 2094823-73-9

N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide

Cat. No.: B2449359
CAS No.: 2094823-73-9
M. Wt: 338.2
InChI Key: FHHLKVADRAHPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is a chemical compound with the molecular formula C11H13Cl2N3O3S and a molecular weight of 338.2 g/mol. This compound is characterized by the presence of a sulfonyl group attached to a dichloropyridine ring and a cyclopentanecarbohydrazide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide typically involves the reaction of 2,5-dichloropyridine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with cyclopentanecarbohydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts such as palladium dichloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridine derivatives.

Scientific Research Applications

N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichloropyridine ring can bind to nucleic acids, affecting cellular processes. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Shares the dichloropyridine ring but lacks the sulfonyl and carbohydrazide groups.

    Sulfonyl Hydrazides: Compounds with similar sulfonyl and hydrazide functionalities but different aromatic rings.

Uniqueness

N’-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide is unique due to the combination of its sulfonyl, dichloropyridine, and cyclopentanecarbohydrazide moieties. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

IUPAC Name

N'-(2,5-dichloropyridin-3-yl)sulfonylcyclopentanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N3O3S/c12-8-5-9(10(13)14-6-8)20(18,19)16-15-11(17)7-3-1-2-4-7/h5-7,16H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHLKVADRAHPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NNS(=O)(=O)C2=C(N=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.